molecular formula C5H11NO B3030978 3-Pentanone oxime CAS No. 1188-11-0

3-Pentanone oxime

Cat. No.: B3030978
CAS No.: 1188-11-0
M. Wt: 101.15 g/mol
InChI Key: NAQQTJZRCYNBRX-UHFFFAOYSA-N
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Description

3-Pentanone oxime is an organic compound with the molecular formula C5H11NO. It belongs to the class of oximes, which are characterized by the presence of the functional group RR’C=N−OH. In this case, the compound is derived from 3-pentanone, a ketone, and hydroxylamine. Oximes are known for their stability and are often used in various chemical applications.

Mechanism of Action

Target of Action

3-Pentanone oxime, like other oximes, primarily targets aldehydes and ketones . These organic compounds are crucial in various biochemical reactions and metabolic pathways. The oxime interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The interaction of this compound with its targets involves the formation of a covalent bond between the nitrogen atom of the oxime and the carbon atom of the carbonyl group in aldehydes and ketones . This reaction is essentially irreversible and results in the formation of an oxime . The oxygen atom in the oxime can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes affects the concentration of ketones in the system. As the ketone gets used up, the reversible hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This can have downstream effects on various biochemical pathways that involve ketones.

Pharmacokinetics

The irreversible nature of its reaction with ketones suggests that it may have a prolonged effect in the system .

Result of Action

The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This can alter the concentrations of these compounds in the system, potentially affecting various biochemical reactions and pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the oxime for the carbonyl group in aldehydes and ketones . Additionally, the pH of the environment can affect the nucleophilicity of the oxime .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanone oxime can be synthesized through the condensation reaction of 3-pentanone with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve 3-pentanone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the mixture to a slightly basic condition using sodium hydroxide.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

    Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a catalyst.

    Beckmann Rearrangement: Acidic catalysts like sulfuric acid or polyphosphoric acid.

Major Products:

    Hydrolysis: 3-Pentanone and hydroxylamine.

    Reduction: Primary and secondary amines.

    Beckmann Rearrangement: Amides.

Comparison with Similar Compounds

Uniqueness of 3-Pentanone Oxime: this compound is unique due to its specific structure and reactivity. It serves as an intermediate in various chemical reactions and has distinct applications in both research and industry.

Properties

IUPAC Name

N-pentan-3-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQQTJZRCYNBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384321
Record name 3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-11-0
Record name 3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Pentanone oxime be used to synthesize heterocyclic compounds?

A1: Yes, this compound serves as a valuable reagent in synthesizing isoxazoles. Research demonstrates that reacting the dilithio derivative of this compound with 2-(trifluoromethyl)aniline yields 5-(2-Aminophenyl)isoxazoles. [] This reaction highlights the utility of this compound in constructing heterocyclic systems relevant to pharmaceutical and materials chemistry.

Q2: What is unique about the reaction of this compound with trifluoromethyl-substituted anilines?

A2: Studies show that reacting dianions derived from this compound with specific trifluoromethyl-substituted anilines, like 4-(trifluoromethyl)aniline, leads to the formation of isoxazoles. [] Interestingly, the reaction proceeds through an elimination of fluoride from the trifluoromethyl group, resulting in the formation of a new carbon-carbon bond and ultimately the isoxazole ring. This reaction showcases the synthetic potential of using activated trifluoromethyl groups as synthons in organic chemistry.

Q3: Are there any notable structural features of this compound derivatives?

A3: Crystallographic analysis of 2,4,4-trimethyl-2-phenyl-3-pentanone oxime revealed the formation of hydrogen-bonded dimers between oxime groups in the solid state. [] This intermolecular interaction contributes to the compound's physical properties and highlights the importance of hydrogen bonding in the structural organization of oxime derivatives.

Q4: Has this compound been utilized in coordination chemistry?

A4: Indeed, this compound acts as a ligand in coordination complexes. Researchers successfully synthesized and characterized iron(III) complexes with this compound. [] These complexes, characterized as [FeX2(this compound)2]+ with a counter halide ion, demonstrate the ability of this compound to coordinate with metal centers, opening avenues for exploring its applications in catalysis and materials science.

Q5: Are there alternative reagents to this compound in isoxazole synthesis?

A5: While this compound provides a route to isoxazoles, other oximes like acetone oxime, propiophenone oxime, and cyclohexanone oxime can also be employed. [] The choice of oxime can influence the yield and selectivity of the reaction. Furthermore, alternative synthetic approaches to isoxazoles exist, highlighting the diverse toolkit available to organic chemists for constructing this important heterocycle.

Q6: What spectroscopic techniques have been used to study this compound and its derivatives?

A6: Researchers have employed Electron Spin Resonance (ESR) spectroscopy to investigate 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. [] While the study doesn't delve into specific findings, it underscores the applicability of ESR spectroscopy in probing the electronic structure and properties of oxime derivatives. Additionally, other spectroscopic techniques, such as NMR and IR, are likely valuable tools for characterizing these compounds.

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